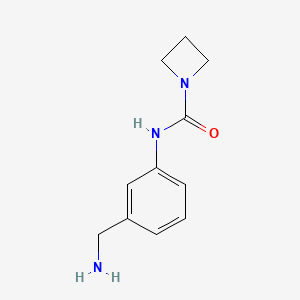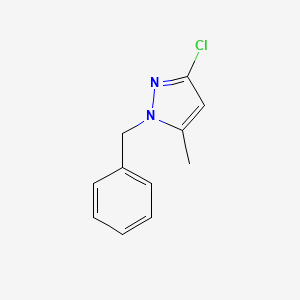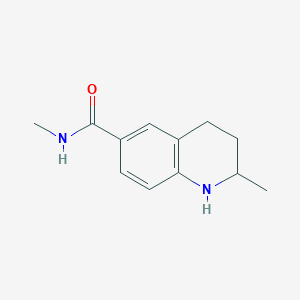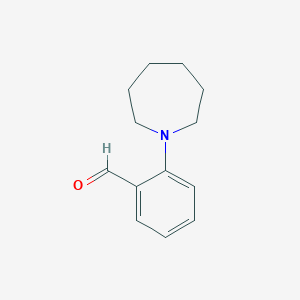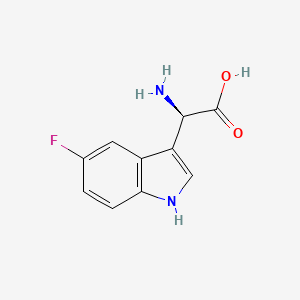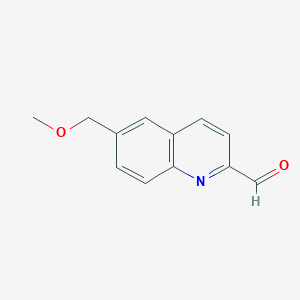
6-(Methoxymethyl)quinoline-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Methoxymethyl)quinoline-2-carbaldehyde is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound features a quinoline core with a methoxymethyl group at the 6-position and an aldehyde group at the 2-position, making it a versatile intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methoxymethyl)quinoline-2-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with quinoline or its derivatives.
Formylation: The aldehyde group at the 2-position can be introduced using a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the use of a formylating agent like N,N-dimethylformamide and phosphorus oxychloride.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these processes are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
6-(Methoxymethyl)quinoline-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-(Methoxymethyl)quinoline-2-carboxylic acid.
Reduction: 6-(Methoxymethyl)quinoline-2-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Methoxymethyl)quinoline-2-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting infectious diseases and cancer.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Material Science: It is employed in the development of fluorescent dyes and sensors due to its unique photophysical properties.
Organic Synthesis: The compound is a valuable building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 6-(Methoxymethyl)quinoline-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by interacting with specific molecular targets. The methoxymethyl and aldehyde groups can form covalent bonds with active sites of enzymes or receptors, thereby altering their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline-2-carbaldehyde: Lacks the methoxymethyl group, making it less versatile in certain chemical reactions.
6-Methylquinoline-2-carbaldehyde: Has a methyl group instead of a methoxymethyl group, affecting its reactivity and applications.
6-(Hydroxymethyl)quinoline-2-carbaldehyde: Features a hydroxymethyl group, which can participate in different types of chemical reactions compared to the methoxymethyl group.
Uniqueness
6-(Methoxymethyl)quinoline-2-carbaldehyde is unique due to the presence of both the methoxymethyl and aldehyde groups, which provide a combination of reactivity and versatility not found in other similar compounds. This makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules and functional materials.
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
6-(methoxymethyl)quinoline-2-carbaldehyde |
InChI |
InChI=1S/C12H11NO2/c1-15-8-9-2-5-12-10(6-9)3-4-11(7-14)13-12/h2-7H,8H2,1H3 |
InChI Key |
WJBAPZTVZNGFLJ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC2=C(C=C1)N=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






